3-Chloro-4-fluoronitrobenzene

Catalog No.
S793876
CAS No.
350-30-1
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoronitrobenzene

CAS Number

350-30-1

Product Name

3-Chloro-4-fluoronitrobenzene

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

Synonyms

1-Chloro-2-fluoro-5-nitrobenzene; 1-Fluoro-2-chloro-4-nitrobenzene; 2-Chloro-1-fluoro-4-nitrobenzene; 2-Chloro-4-nitrofluorobenzene; 3-Chloro-4-fluoro-1-nitrobenzene; 4-Fluoro-3-chloronitrobenzene; NSC 163894

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

3-Chloro-4-fluoronitrobenzene is an organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545 g/mol. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO₂), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. This compound is also known by other names, including Benzene, 2-chloro-1-fluoro-4-nitro- and 2-Chloro-1-fluoro-4-nitrobenzene . The compound exhibits a complex structure that influences its chemical reactivity and biological activity.

Synthesis:

-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.

Properties:

  • Physical state: Solid at room temperature Source: Sigma-Aldrich:
  • Melting point: 40-42 °C Source: Sigma-Aldrich:
  • Molecular formula: C6H3ClFNO2
  • CAS number: 350-30-1

Applications in scientific research:

-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:

  • Organic synthesis: As a starting material for the synthesis of other aromatic compounds, such as 3-chloro-4-fluoroaniline, which can be used in the production of pharmaceuticals and dyes Source: Sigma-Aldrich:
  • Medicinal chemistry: As a potential intermediate in the development of new drugs [Source: 1]
  • Material science: As a component in the development of new materials with specific properties [Source: 2, 3]
, including:

  • Reduction Reactions: It can be reduced to form 3-chloro-4-fluoroaniline, which is useful in the synthesis of dyes and pharmaceuticals .
  • Chlorination: The nitro group can be replaced by a chlorine atom through chlorination, leading to the formation of 2,4-dichlorofluorobenzene .
  • Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 3-chloro-4-fluoronitrobenzene:

  • Chlorination of 4-Fluoronitrobenzene: This method involves chlorinating 4-fluoronitrobenzene using chlorine gas in the presence of catalysts such as antimony trichloride or iodine. The reaction typically occurs at temperatures between 20°C and 120°C and can yield high purity products .
  • Alternative Synthetic Routes: Various synthetic pathways have been documented, including those that utilize different solvents or reaction conditions to optimize yield and purity .

3-Chloro-4-fluoronitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are used in:

  • Dyes: As a precursor in dye manufacturing.
  • Pharmaceuticals: In the development of drugs due to its biological activity.
  • Agricultural Chemicals: As an intermediate in the synthesis of herbicides and pesticides.

Interaction studies involving 3-chloro-4-fluoronitrobenzene primarily focus on its reactivity with nucleophiles and its transformation into more biologically active compounds. The compound's ability to undergo substitution reactions makes it a valuable building block in medicinal chemistry. Research is ongoing to elucidate its interactions with various biological systems and its environmental impact.

Several compounds share structural similarities with 3-chloro-4-fluoronitrobenzene. Here are some notable examples:

Compound NameStructureKey Features
4-FluoronitrobenzeneC₆H₄FN₃O₂Precursor for synthesizing 3-chloro-4-fluoronitrobenzene; lacks chlorine substitution.
2-Chloro-4-fluoronitrobenzeneC₆H₄ClFN₃O₂Similar reactivity but different positioning of substituents; used in similar applications.
3-Bromo-4-fluoronitrobenzeneC₆H₄BrFN₃O₂Contains bromine instead of chlorine; shows different reactivity patterns due to halogen differences.

The uniqueness of 3-chloro-4-fluoronitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

UNII

8H6U84X075

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

350-30-1

Wikipedia

2-chloro-1-fluoro-4-nitrobenzene

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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